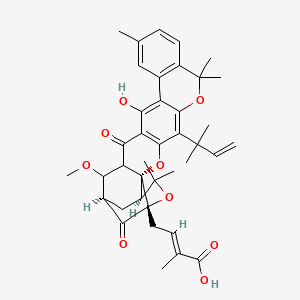

gaudichaudiic acid H

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C39H44O9 |

|---|---|

Molecular Weight |

656.8 g/mol |

IUPAC Name |

(E)-4-[(1R,2R,21R,23S)-16-hydroxy-20-methoxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,9(14),10,12,15-hexaen-23-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C39H44O9/c1-11-35(4,5)27-31-24(20-16-18(2)12-13-22(20)36(6,7)46-31)28(40)25-29(41)26-30(45-10)21-17-23-37(8,9)48-38(33(21)42,15-14-19(3)34(43)44)39(23,26)47-32(25)27/h11-14,16,21,23,26,30,40H,1,15,17H2,2-10H3,(H,43,44)/b19-14+/t21-,23-,26?,30?,38-,39-/m1/s1 |

InChI Key |

CKJQNWPJVMSWAZ-KWMSECQZSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=O)C5C([C@H]6C[C@H]7[C@]5(O4)[C@@](C6=O)(OC7(C)C)C/C=C(\C)/C(=O)O)OC)C(=C23)O)C(C)(C)C=C)(C)C |

Canonical SMILES |

CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=O)C5C(C6CC7C5(O4)C(C6=O)(OC7(C)C)CC=C(C)C(=O)O)OC)C(=C23)O)C(C)(C)C=C)(C)C |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Gaudichaudiic Acid H

Botanical Sources and Geographic Distribution of Garcinia Species Containing Gaudichaudiic Acids

Gaudichaudiic acids, including isomer H, are natural products primarily found within the plant genus Garcinia. tandfonline.comresearchgate.net This genus belongs to the Clusiaceae family (formerly Guttiferae) and is renowned as a rich source of bioactive compounds such as polyisoprenylated benzophenones and xanthones. tandfonline.commdpi.com

The principal botanical source of gaudichaudiic acids is Garcinia gaudichaudii, a medicinal plant found in Malaysia. tandfonline.comresearchgate.netresearchgate.net Research has led to the isolation of a range of these compounds from the leaves and bark of this species, including gaudichaudiic acids A-I. researchgate.netresearchgate.nettandfonline.comcabidigitallibrary.org In addition to G. gaudichaudii, other related caged xanthones have been identified in other Garcinia species. For instance, gaudichaudione H, a structurally related compound, has been isolated from Garcinia urophylla. tandfonline.comtandfonline.com

The genus Garcinia encompasses approximately 250 species and has a pantropical distribution, with significant centers of species diversity in Southeast Asia, Africa/Madagascar, and Australasia. jntbgri.res.inpensoft.netird.fr The highest concentration of Garcinia species is found in the Malaysian archipelago. cabidigitallibrary.org In India, these species are mainly distributed across three phytogeographical zones: the Western Ghats, North East India, and the Andaman and Nicobar Islands. jntbgri.res.in This wide distribution suggests a broad geographical range where plants containing these complex xanthonoids can be found.

| Garcinia Species | Compound(s) Isolated | Plant Part(s) | Reference(s) |

|---|---|---|---|

| Garcinia gaudichaudii | Gaudichaudiic Acids A-E | Leaves | tandfonline.comresearchgate.netresearchgate.nettandfonline.comcabidigitallibrary.org |

| Garcinia gaudichaudii | Gaudichaudiic Acids F-I | Bark | researchgate.nettandfonline.com |

| Garcinia gaudichaudii | Gaudichaudiic Acid H | Not specified in detail, but from the plant | ui.ac.id |

| Garcinia urophylla | Gaudichaudione H (related compound) | Not specified | tandfonline.comtandfonline.com |

Optimized Extraction Protocols for this compound from Biological Matrices

The initial step in isolating this compound involves its extraction from the raw botanical material, typically the leaves or bark of Garcinia gaudichaudii. researchgate.netresearchgate.nettandfonline.com The objective of an optimized extraction protocol is to efficiently liberate the target compound from the plant's cellular matrix while minimizing the co-extraction of impurities.

The process generally begins with the preparation of the biological matrix, which involves drying and grinding the plant material to increase the surface area for solvent penetration. A solid-liquid extraction is then performed using an appropriate organic solvent. The choice of solvent is critical and is based on the polarity of the target compound. For gaudichaudiic acids and related xanthonoids, solvents such as n-hexane, chloroform, and ethyl acetate (B1210297) have been effectively used. tandfonline.comtandfonline.comui.ac.idcolumn-chromatography.com

A typical laboratory-scale protocol can be summarized as follows:

Lysis and Extraction : The powdered plant material is submerged in a solvent (e.g., n-hexane) and agitated for several hours. ui.ac.id This allows the solvent to disrupt cell structures and dissolve the target compounds.

Filtration and Concentration : The mixture is then filtered to separate the solid plant debris from the liquid extract. The resulting solution, containing the dissolved compounds, is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation : This crude extract contains a complex mixture of phytochemicals. It can be further partitioned using liquid-liquid extraction with immiscible solvents of varying polarities to produce fractions enriched with compounds of a specific polarity range, preparing the material for chromatographic purification.

| Step | Description | Solvents/Reagents Used | Reference(s) |

|---|---|---|---|

| 1. Sample Preparation | Drying and grinding of plant material (leaves, bark). | N/A | column-chromatography.com |

| 2. Solvent Extraction | Extraction of powdered plant material to dissolve target compounds. | n-Hexane, Chloroform, Ethyl Acetate | tandfonline.comtandfonline.comui.ac.idcolumn-chromatography.com |

| 3. Concentration | Removal of solvent to obtain a crude extract. | N/A (Process uses reduced pressure) | jsmcentral.org |

Sophisticated Chromatographic Techniques for High-Purity Isolation

Following extraction, achieving high-purity isolation of this compound requires sophisticated chromatographic techniques. moravek.com Chromatography separates compounds in a mixture based on their differential interactions with a stationary phase and a mobile phase. frontiersin.org For complex natural product isolation, a multi-step chromatographic strategy is typically employed. mdpi.com

The initial purification of the crude extract is often performed using open-column chromatography. jsmcentral.org Silica (B1680970) gel is a commonly used stationary phase for separating medium-polarity compounds like xanthonoids. ui.ac.idcolumn-chromatography.com The crude extract is loaded onto the top of a glass column packed with silica gel. A mobile phase, consisting of a mixture of solvents, is then passed through the column. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate, is highly effective. ui.ac.id Fractions are collected sequentially as the solvent mixture carries different compounds down the column at different rates.

For final purification to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. column-chromatography.commdpi.com Fractions from the silica gel column that are shown to contain the target compound (often identified by Thin-Layer Chromatography, or TLC) are pooled and subjected to preparative HPLC. jsmcentral.org A reversed-phase column (e.g., C18) is commonly used, where the stationary phase is non-polar, and a polar mobile phase (such as a mixture of methanol (B129727), acetonitrile (B52724), and water) is used for elution. This technique offers high resolution, allowing for the separation of structurally similar compounds. frontiersin.org

Strategies for Isolation of Specific Gaudichaudiic Acid Isomers (e.g., this compound)

The isolation of a single, specific isomer like this compound from a mixture of other closely related gaudichaudiic acids (A-G, I) presents a significant challenge that requires a refined separation strategy. researchgate.netresearchgate.net While these isomers share the same core structure, they differ in the position or type of functional groups, leading to subtle differences in their physicochemical properties, such as polarity.

The core strategy relies on the high-resolution power of chromatography:

Initial Fractionation : As described previously, open-column chromatography on silica gel provides the first level of separation. ui.ac.id This step serves to separate the gaudichaudiic acids as a group from other less-related compounds in the crude extract.

Analytical Monitoring : Throughout the fractionation process, techniques like TLC and analytical HPLC are used to screen the collected fractions. This allows researchers to identify which fractions contain the desired isomer, this compound, and to estimate its purity relative to other isomers.

High-Resolution Purification : The crucial step is the use of preparative HPLC on the enriched fractions. mdpi.com By carefully optimizing the mobile phase composition and flow rate, it is possible to achieve baseline separation of this compound from its other isomers. The targeted peak corresponding to this compound is collected from the chromatograph.

Structural Verification : After isolation, the purity and identity of the compound are confirmed. The successful isolation of this compound was reported to yield a yellow oil. ui.ac.id Its definitive identification requires a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - specifically 1H, 13C, COSY, HMBC, and NOESY), Mass Spectrometry, and Infrared (IR) spectroscopy, to fully elucidate its unique molecular structure and confirm it is the correct isomer. researchgate.netui.ac.id

This targeted approach, combining broad and fine chromatographic separations with precise analytical monitoring, is essential for isolating specific isomers from complex natural product mixtures.

Elucidation of the Chemical Structure and Stereochemistry of Gaudichaudiic Acid H

Application of Advanced Spectroscopic Techniques for Structural Assignment

The initial elucidation of the planar structure and relative stereochemistry of gaudichaudiic acid H was achieved through the comprehensive application of various spectroscopic methods. researchgate.netresearchgate.net These techniques provided crucial information regarding the molecule's molecular formula, connectivity of atoms, and the nature of its functional groups.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) was instrumental in establishing the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula.

For this compound, HRMS analysis yielded a molecular formula of C₃₉H₄₄O₉. ui.ac.idteknokrat.ac.id This information was a critical first step, providing the total number of carbon, hydrogen, and oxygen atoms in the molecule and establishing a molecular weight of 656.2890. ui.ac.id

| Parameter | Value |

| Molecular Formula | C₃₉H₄₄O₉ |

| Molecular Weight | 656.2890 |

| This table summarizes the molecular formula and weight of this compound as determined by high-resolution mass spectrometry. ui.ac.idteknokrat.ac.id |

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone for elucidating the complex framework of this compound. A suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were employed to piece together the molecule's intricate connectivity and relative stereochemistry.

¹H NMR and ¹³C NMR spectra revealed the chemical environments of the hydrogen and carbon atoms, respectively. rsc.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish correlations between neighboring protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. ui.ac.idteknokrat.ac.id These experiments allowed for the assembly of the various structural fragments into the complete polycyclic system. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provided information about the spatial proximity of protons, which was crucial for determining the relative configuration of the stereocenters. nih.gov

Key structural features identified through NMR include a tetraprenylated xanthonoid core with a caged structure. researchgate.net The analysis of coupling constants in the ¹H NMR spectrum and the correlations observed in the 2D NMR spectra were vital in defining the relative stereochemistry of the numerous chiral centers within the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. photothermal.comgoogle.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for various functional groups. These typically include:

O-H stretching: A broad band indicating the presence of hydroxyl and carboxylic acid groups.

C=O stretching: Strong absorptions corresponding to the ketone and carboxylic acid carbonyl groups.

C=C stretching: Bands indicating the presence of aromatic rings and carbon-carbon double bonds.

C-O stretching: Absorptions for the ether linkages within the polycyclic structure.

Raman spectroscopy offers complementary information to IR spectroscopy. spectroscopyonline.com While IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic system. photothermal.com The combination of both techniques provides a more complete picture of the functional groups present in this compound. spectroscopyonline.com

X-ray Crystallography for Absolute Stereochemical Configuration Determination

While spectroscopic methods are powerful for determining the connectivity and relative stereochemistry, X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The analysis of this pattern allows for the creation of a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined. wikipedia.org

For complex molecules like the gaudichaudiic acids and related caged xanthones, X-ray crystallography has been crucial in unambiguously assigning the absolute stereochemistry of their multiple chiral centers. nus.edu.sgresearchgate.net Although specific X-ray crystallographic data for this compound is not detailed in the provided search results, the structures of closely related analogues have been confirmed by this method, providing a high degree of confidence in the stereochemical assignments made for this compound based on other data. researchgate.net

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the chirality of a molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the rotation of the plane of polarized light as a function of wavelength. daveadamslab.comphotophysics.com

These techniques are particularly useful for studying the stereochemistry of complex natural products. The specific rotation, [α]D, is a key piece of data obtained from ORD. For this compound, a specific optical rotation of -25.13° (c 0.41, MeOH) has been reported, indicating that it is a chiral molecule that rotates plane-polarized light. ui.ac.id

Chemical Synthesis and Derivatization Strategies for Gaudichaudiic Acid H and Analogues

Retrosynthetic Analysis of the Unique Caged Xanthone (B1684191) Scaffold

The central challenge in the synthesis of gaudichaudiic acid H lies in the construction of its characteristic 4-oxa-tricyclo[4.3.1.03,7]dec-2-one caged scaffold fused to a xanthone core. A common retrosynthetic approach for this class of molecules, including the related gaudichaudiic acids and forbesione, hinges on a biomimetic cascade reaction. researchgate.net This strategy envisions simplifying the complex caged structure by disconnecting key bonds formed in the proposed biosynthetic pathway.

The key disconnection in the retrosynthesis of the caged xanthone scaffold is the intramolecular Diels-Alder reaction. This cycloaddition is believed to form the bridged ring system. This leads back to a prenylated xanthone precursor containing a diene and a dienophile. Further disconnection via a retro-Claisen rearrangement reveals a simpler, more accessible xanthone core with strategically positioned prenyl groups. This general biomimetic strategy, involving a Claisen rearrangement followed by an intramolecular Diels-Alder reaction, is a widely accepted pathway for the formation of the caged scaffold. researchgate.net

For many caged xanthones, another powerful synthetic strategy involves a tandem Wessely oxidation/Diels-Alder reaction sequence. This approach also leads back to a substituted xanthone precursor, highlighting the central role of the xanthone core as a key building block in the synthesis of these complex natural products.

Total Synthesis Endeavors toward this compound

To date, the total synthesis of this compound has not been reported in the scientific literature. The significant synthetic challenges posed by its unique structural features, including the unusual toluene-fused dimethylpyran ring present in gaudichaudiic acids G-I, have made its synthesis a difficult target.

However, progress has been made in the synthesis of closely related family members. Notably, the total synthesis of gaudichaudiic acid G has been a subject of synthetic investigation. The strategies for assembling such molecules provide a blueprint for a potential synthesis of this compound. These approaches often rely on the key retrosynthetic disconnections mentioned previously, focusing on the stereocontrolled construction of the xanthone core and the subsequent cascade reaction to form the caged structure. The development of a concise and efficient synthesis of the core xanthone structure with the correct prenylation pattern is a critical step in these synthetic endeavors.

Chemo-Enzymatic Approaches in Complex this compound Synthesis

The application of chemo-enzymatic methods in the synthesis of complex natural products is a growing field, offering mild and selective transformations that can be difficult to achieve with traditional chemical reagents. However, there are currently no published reports on the use of chemo-enzymatic strategies specifically in the synthesis of this compound or other closely related caged xanthones. The potential for enzymes to perform selective oxidations, reductions, or glycosylations on advanced synthetic intermediates could, in theory, provide elegant solutions to some of the stereochemical challenges encountered in the total synthesis of these molecules. Future synthetic efforts may explore the use of biocatalysts to address these challenges.

Development of Synthetic Analogues and Derivatives of this compound

The potent cytotoxic activities of the gaudichaudiic acids have spurred interest in the synthesis of analogues to explore their therapeutic potential and to understand the structural requirements for their biological activity. researchgate.netresearchgate.net

Semisynthetic Modifications from Natural Precursors

While specific semisynthetic studies starting from this compound have not been detailed, the general approach for this class of compounds involves modifying readily available natural precursors. For instance, gambogic acid, a more abundant caged xanthone, has been the subject of extensive semisynthetic modifications. tandfonline.comtandfonline.com These modifications often target the carboxylic acid group or other reactive functional handles to create esters, amides, and other derivatives with altered physicochemical properties, such as solubility and bioavailability. tandfonline.comtandfonline.com Similar strategies could be applied to this compound, should it become available in sufficient quantities from natural sources or through total synthesis, to generate novel analogues for biological evaluation.

Rational Design and Synthesis of Structure-Activity Relationship (SAR) Probes

The rational design of analogues is crucial for understanding the structure-activity relationships (SAR) of the gaudichaudiic acids. By systematically modifying different parts of the molecule, researchers can identify the key pharmacophoric elements responsible for its biological activity.

Cytotoxicity data for the series of naturally occurring gaudichaudiic acids (A-I) provides initial SAR insights. For example, gaudichaudiic acids A and E have shown activity against the HePG2 cell line, while gaudichaudiic acids G-I were found to be cytotoxic against P388/DOX and Messa cell lines. mdpi.com This suggests that the substitution pattern on the xanthone core and the nature of the prenyl side chains influence both the potency and the spectrum of activity.

The table below summarizes the reported cytotoxicity data for various gaudichaudiic acids, which forms the basis for preliminary SAR discussions.

| Compound | Cell Line | Activity |

| Gaudichaudiic Acid A | HePG2 | Active mdpi.com |

| Gaudichaudiic Acid E | HePG2 | Active mdpi.com |

| Gaudichaudiic Acid G | P388/DOX, Messa | Cytotoxic mdpi.com |

| This compound | P388/DOX, Messa | Cytotoxic mdpi.com |

| Gaudichaudiic Acid I | P388/DOX, Messa | Cytotoxic mdpi.com |

Further synthetic efforts to create a library of analogues based on the this compound scaffold, with systematic variations of the peripheral functional groups, are needed to develop a comprehensive SAR and to identify lead compounds with improved therapeutic potential.

Biosynthetic Pathways and Enzymatic Mechanisms of Gaudichaudiic Acid H

Proposed Biosynthetic Routes to Prenylated Caged Xanthonoids via Shikimate and Acetate (B1210297) Pathways

The biosynthesis of the fundamental xanthone (B1684191) scaffold, the core of gaudichaudiic acid H, is understood to be of a mixed origin, utilizing precursors from both the shikimate and acetate pathways. frontiersin.orgresearchgate.net The shikimate pathway, a central route in primary metabolism for the production of aromatic amino acids, provides one of the aromatic rings of the xanthone core. frontiersin.orgresearchgate.net This can occur through either an L-phenylalanine-dependent or -independent route, which ultimately produces a benzophenone (B1666685) intermediate. frontiersin.orgnih.gov

In the L-phenylalanine-dependent pathway, the amino acid is converted to benzoyl-CoA. wikipedia.org Concurrently, the acetate pathway generates three molecules of malonyl-CoA. wikipedia.org A key condensation reaction then occurs, joining benzoyl-CoA with the three malonyl-CoA units to form a polyketide chain. This chain subsequently undergoes cyclization to create the second aromatic ring, yielding the characteristic benzophenone intermediate, 2,4,6-trihydroxybenzophenone. wikipedia.orgfrontiersin.org Further hydroxylation of this intermediate leads to 2,3′,4,6-tetrahydroxybenzophenone, a crucial precursor for the xanthone core. wikipedia.orgfrontiersin.org

The formation of the distinctive caged structure of compounds like this compound is proposed to occur through a series of intramolecular rearrangements. A widely accepted hypothesis involves a Claisen rearrangement of a diprenylated xanthone intermediate, followed by an intramolecular Diels-Alder reaction. This cascade of reactions would generate the complex tricyclic cage system that characterizes this class of molecules.

Identification and Characterization of Key Biosynthetic Enzymes

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, research on related xanthonoids in Garcinia and other plant species has identified key enzyme families that are critical for the formation of its structural motifs. researchgate.netnih.gov

Polyketide Synthases (PKSs): The initial formation of the benzophenone scaffold is catalyzed by a Type III polyketide synthase known as benzophenone synthase (BPS). wikipedia.orgfrontiersin.org This enzyme performs the crucial condensation of benzoyl-CoA with three molecules of malonyl-CoA. wikipedia.org BPS has been identified and characterized in several xanthone-producing plants, including Garcinia mangostana, a relative of Garcinia gaudichaudii. researchgate.netfrontiersin.org The activity of BPS is a pivotal step that channels precursors from primary metabolism into the specialized xanthone pathway.

Prenyltransferases (PTs): The addition of prenyl groups to the xanthone core is a critical modification that contributes to the structural diversity and biological activity of compounds like this compound. This reaction is catalyzed by prenyltransferases, which attach isoprenoid moieties, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to the xanthone backbone. scilit.com These enzymes are responsible for the characteristic prenylation patterns observed in the gaudichaudiic acids and other caged xanthonoids. While specific prenyltransferases from Garcinia gaudichaudii have not been isolated, their presence is inferred from the chemical structures of the natural products found in the plant.

Oxidoreductases: Following the initial construction of the xanthone core, a series of oxidative modifications are necessary. Enzymes such as cytochrome P450 monooxygenases are proposed to be involved in the hydroxylation of the benzophenone intermediate, a prerequisite for the subsequent cyclization to form the xanthone ring. wikipedia.org Further oxidative modifications may occur on the prenyl side chains, contributing to the final structure of this compound.

Cyclases: The final and most defining step in the biosynthesis of caged xanthonoids is the formation of the polycyclic cage structure. While a specific cyclase enzyme responsible for the proposed tandem Claisen/Diels-Alder reaction has not yet been identified, it is hypothesized that one or more enzymes catalyze this complex transformation. This enzymatic control would ensure the correct stereochemistry of the final caged product. The isolation and characterization of such a cyclase would be a major breakthrough in understanding the biosynthesis of these complex molecules.

Polyketide Synthases and Prenyltransferases Involved in Scaffold Assembly.

Genetic Engineering Approaches for Pathway Elucidation and Metabolic Production

The field of genetic engineering offers powerful tools for unraveling the biosynthetic pathway of complex natural products like this compound and for enhancing their production. Although specific genetic engineering studies on this compound are not yet reported, the strategies employed for other plant secondary metabolites provide a roadmap for future research.

Heterologous expression of candidate genes in microbial hosts such as E. coli or yeast is a common approach to characterize enzyme function. frontiersin.orgresearchgate.net For instance, genes encoding suspected benzophenone synthases or prenyltransferases from Garcinia gaudichaudii could be expressed in these systems to confirm their catalytic activity. Furthermore, modern genome editing techniques like CRISPR-Cas9 could be utilized to knock out or modify specific genes in Garcinia cell cultures to investigate their role in the biosynthetic pathway. plos.org

Looking forward, the reconstruction of the entire this compound biosynthetic pathway in a microbial chassis is a long-term goal. This would involve the co-expression of all the necessary biosynthetic genes, potentially enabling a sustainable and scalable production platform for this valuable compound, independent of plant cultivation. frontiersin.orgresearchgate.net

Chemoenzymatic Synthesis Exploiting Biosynthetic Intermediates

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, presents a promising strategy for producing this compound and its analogues. nih.govchemrxiv.org This approach can overcome the challenges of purely chemical synthesis, which often involves numerous steps and issues with stereocontrol.

A potential chemoenzymatic route to this compound could involve the enzymatic synthesis of a key intermediate, such as the xanthone core or a specifically prenylated precursor. This could be achieved using isolated enzymes or whole-cell biocatalysts. nih.gov The enzymatically produced intermediate could then be subjected to chemical modifications to complete the synthesis of the final product. For example, a chemically synthesized, prenylated xanthone could be used as a substrate for a yet-to-be-discovered cyclase enzyme to form the caged scaffold. This hybrid approach allows for the efficient construction of complex molecular architectures that are difficult to access through traditional methods alone.

Molecular and Cellular Mechanisms of Action of Gaudichaudiic Acid H

Investigations into Cellular Proliferation Modulation in in vitro Models

Initial investigations into the biological effects of gaudichaudiic acid H have often commenced with assessments of its impact on cellular proliferation. While specific data on this compound's direct anti-proliferative effects on various cell lines remains to be extensively published, preliminary studies on related compounds from the Garcinia family provide a foundational understanding. For instance, various extracts and isolated compounds from Garcinia species have demonstrated cytotoxic and anti-proliferative properties in diverse in vitro models.

Studies on compounds structurally related to this compound have shown an ability to inhibit the growth of cancer cells. This is often evaluated using assays that measure cell viability and proliferation, such as the MTT or SRB assays. The data from these assays typically reveals a dose-dependent inhibition of cell growth, providing an IC50 value that quantifies the concentration of the compound required to inhibit 50% of cell proliferation. While specific IC50 values for this compound are not yet widely available in the public domain, the general activity of PPAPs suggests it is a promising candidate for further anti-proliferative research.

Mechanisms of Cell Death Induction (e.g., Apoptosis) in Cellular Systems

Beyond simple growth inhibition, research has explored the capacity of this compound and its analogues to actively induce cell death, with a primary focus on apoptosis, a form of programmed cell death crucial for tissue homeostasis.

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). The ratio of these proteins is a critical determinant of a cell's fate. A high Bcl-2/Bax ratio generally promotes survival, whereas a decrease in this ratio sensitizes cells to apoptotic stimuli.

Studies on compounds structurally similar to this compound have indicated that they can modulate this crucial ratio. Treatment of cancer cells with these compounds has been observed to downregulate the expression of Bcl-2 while simultaneously upregulating the expression of Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, thereby committing the cell to apoptosis.

The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. These enzymes are the executioners of apoptosis, responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

The activation of initiator caspases, such as caspase-9 (in the intrinsic pathway), and executioner caspases, such as caspase-3 and caspase-7, is a key indicator of apoptosis. Research into related PPAPs has demonstrated their ability to trigger this caspase cascade. The activity of these caspases can be measured using specific substrates that become fluorescent or colorimetric upon cleavage. Increased activity of caspase-3/7 and caspase-9 following treatment with these compounds provides direct evidence of apoptosis induction.

Modulation of Apoptotic Signaling Pathways (e.g., Bcl-2/Bax Ratio).

Enzyme Inhibition and Activation Studies at the Molecular Level

The biological activities of this compound are also attributable to its ability to interact directly with and modulate the function of specific enzymes that are critical for cell survival and proliferation.

DNA topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like DNA replication, transcription, and repair. These enzymes are well-established targets for anticancer drugs. Some natural compounds have been shown to inhibit topoisomerase activity, leading to DNA strand breaks and the induction of apoptosis. While direct evidence for this compound is still emerging, other PPAPs have been investigated for their topoisomerase inhibitory potential. These studies suggest that the complex polycyclic structure of these molecules may allow them to intercalate into DNA or bind to the enzyme-DNA complex, thereby preventing the re-ligation of DNA strands.

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Inhibitor of kappa B kinase β (IKKβ): IKKβ is a key component of the NF-κB signaling pathway, which is centrally involved in inflammation, immunity, and cell survival. Chronic activation of this pathway is linked to the development and progression of various cancers. The potential for Garcinia compounds to act as anti-inflammatory agents has been noted.

Cyclin-dependent kinase 7 (CDK7)/cyclin H: CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs that drive the cell cycle. CDK7 also plays a direct role in transcription as part of the general transcription factor TFIIH. Inhibition of CDK7 can thus lead to cell cycle arrest and apoptosis.

The ability of this compound and related compounds to inhibit such kinases is a significant area of investigation. The specific interactions and the extent of inhibition are typically determined through in vitro kinase assays.

| Target Enzyme | Potential Effect of Inhibition | Relevance to Cellular Processes |

| DNA Topoisomerases | Induction of DNA damage and apoptosis | DNA replication, transcription, and repair |

| IKKβ | Suppression of NF-κB signaling | Inflammation, cell survival, and proliferation |

| CDK7/cyclin H | Cell cycle arrest and inhibition of transcription | Cell cycle progression and gene expression |

Interaction with DNA Topoisomerases.

Target Identification and Engagement Studies for this compound

Specific molecular targets for this compound have not yet been identified in published research. The primary focus of existing studies has been on the isolation, structural elucidation, and general cytotoxicity of the compound. tandfonline.comscience.gov

While direct targets for this compound are unknown, research on related caged xanthones, such as gambogic acid, has identified several mechanisms that contribute to their cytotoxic effects. These mechanisms include the induction of apoptosis through the regulation of proteins like Bax and Bcl-2 and the inhibition of the IKKβ pathway. tandfonline.comnih.govrsc.org However, it is important to note that these are findings for related compounds and have not been demonstrated for this compound itself.

Influence on Cellular Organelle Function and Integrity

Detailed studies concerning the specific influence of this compound on the function and integrity of cellular organelles are not available in the current scientific literature.

Mitochondrial Permeability Transition and Respiration

There is no published data directly investigating the effects of this compound on mitochondrial permeability transition or cellular respiration. However, some studies on other synthetic and natural caged Garcinia xanthones suggest that mitochondria may be a site of action for this class of compounds, with some derivatives causing aberrant mitochondrial fragmentation. asm.orgnih.gov These observations on related molecules have not been specifically validated for this compound.

Endoplasmic Reticulum Stress Response

Information regarding the role of this compound in inducing or modulating the endoplasmic reticulum (ER) stress response is not present in the available scientific literature.

Modulation of Gene Expression and Protein Synthesis Pathways

There are no specific studies detailing how this compound modulates gene expression or protein synthesis pathways. The cytotoxic activity of this compound has been established, but the underlying molecular mechanisms at the genetic and protein synthesis level remain uninvestigated. tandfonline.com Research on the broader class of prenylated caged xanthones has shown that some members, like gambogic acid, can induce apoptosis by downregulating the mRNA expression of anti-apoptotic genes (e.g., Bcl-2) and upregulating the expression of pro-apoptotic genes (e.g., Bax). tandfonline.com Furthermore, some caged xanthones can induce cell cycle arrest by affecting the expression of cyclin-dependent kinases. dovepress.com These findings provide a potential framework for the action of related compounds, but specific studies on this compound are required for confirmation.

Detailed Research Findings: Cytotoxicity of this compound

This compound was isolated from the bark of the Indonesian Garcinia gaudichaudii and identified as a novel polyprenylated heptacyclic xanthonoid. tandfonline.com Its primary documented biological activity is cytotoxicity against several cell lines.

Table 1. Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| P388 | Murine Lymphocytic Leukemia | 2.0 | tandfonline.com |

| P388/DOX | Doxorubicin-Resistant Murine Leukemia | 2.2 | tandfonline.com |

| Messa | Human Uterine Sarcoma | 3.0 | tandfonline.com |

Advanced Analytical Methodologies for Research on Gaudichaudiic Acid H

Quantitative Analysis Techniques Beyond Basic Identification

Quantitative analysis of gaudichaudiic acid H is challenging due to its presence in complex mixtures with structurally similar compounds within the Garcinia genus. tandfonline.comresearchgate.net Therefore, methods with high selectivity and sensitivity are required.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of caged xanthones. nih.gov For quantitative purposes, HPLC is coupled with advanced detectors that provide the necessary sensitivity and selectivity to distinguish and measure this compound in complex extracts.

Research on related caged xanthones from Garcinia species has established robust HPLC methods that are applicable for the analysis of this compound. researchgate.netresearchgate.net Reversed-phase chromatography, typically using C8 or C18 columns, is the most common separation strategy. nih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and/or methanol (B129727) with water, frequently acidified with formic acid or acetic acid to improve peak shape and ionization efficiency for mass spectrometry detection. researchgate.netnih.gov

Advanced detectors are essential for quantitative analysis:

Diode-Array Detector (DAD): A DAD detector acquires UV-visible spectra for each point in the chromatogram, which aids in both identification and purity assessment. measurlabs.comresearchgate.net This is useful for quantifying compounds when a pure analytical standard of this compound is available for creating a calibration curve. researchgate.net

Evaporative Light Scattering Detector (ELSD): For compounds lacking a strong chromophore, ELSD provides a more universal detection method based on light scattering from non-volatile analyte particles. It is particularly useful for quantifying a broad range of compounds, including triterpenoids that may be present alongside xanthones. mdpi.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the highest level of selectivity and sensitivity. nih.govnih.gov For quantification, tandem mass spectrometry (MS/MS) is operated in modes like Selected Reaction Monitoring (SRM), which provides exceptional specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from the matrix. shimadzu.comresearchgate.net

| Parameter | Typical Condition | Purpose | Citation |

| Column | Reversed-Phase C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity. | nih.gov |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile or Methanol | Gradient elution for resolving complex mixtures. | researchgate.netnih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for analytical-scale columns. | researchgate.net |

| Detection | DAD (e.g., 254, 280, 320 nm) or ESI-MS/MS (SRM mode) | DAD for UV-active compounds; MS/MS for high selectivity and sensitivity. | researchgate.netmeasurlabs.comresearchgate.net |

| Quantification | External calibration curve with a pure standard. | Relates detector response to concentration. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.govresearchgate.net However, this compound, like other polar, high-molecular-weight natural products, is not directly suitable for GC analysis due to its low volatility. researchgate.net To overcome this, a chemical derivatization step is necessary to convert the non-volatile analyte into a volatile derivative. nih.gov

The most common derivatization method for compounds containing active hydrogen atoms (in hydroxyl and carboxylic acid groups) is silylation . pomics.comscribd.com This process involves replacing the active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. pomics.comresearchgate.netorientjchem.org The resulting silylated derivative of this compound would be significantly more volatile and thermally stable, making it amenable to GC-MS analysis. researchgate.net

The GC-MS analysis provides high chromatographic resolution and definitive structural identification through the mass spectrum of the derivative. nih.gov The fragmentation pattern of the TMS-derivatized molecule in the mass spectrometer can confirm its structure and allow for quantification, often using selected ion monitoring (SIM) for enhanced sensitivity. mdpi.com

| Step | Procedure | Purpose | Citation |

| 1. Derivatization | Reaction of the dried extract with a silylating agent (e.g., BSTFA with TMCS catalyst in pyridine) and heating (e.g., 70°C for 1 hour). | To increase the volatility and thermal stability of this compound by converting -OH and -COOH groups to -O-TMS and -COO-TMS groups. | nih.govpomics.comorientjchem.org |

| 2. GC Separation | Injection into a GC with a capillary column (e.g., HP-5MS). Temperature programming from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 300°C). | To separate the derivatized analyte from other components in the mixture based on boiling point and polarity. | pomics.commdpi.com |

| 3. MS Detection | Electron Ionization (EI) source followed by a mass analyzer (e.g., Quadrupole). Data acquired in full scan mode for identification or SIM mode for quantification. | To generate a reproducible mass spectrum for identification against libraries and to selectively monitor characteristic ions for quantification. | nih.govmdpi.com |

Isotopic Labeling Strategies for Metabolic Tracing and Biosynthetic Studies

Understanding how this compound is synthesized in Garcinia plants is a fundamental research question that can be addressed using isotopic labeling experiments. tandfonline.comnih.gov These studies involve feeding the organism with precursors enriched with stable isotopes (e.g., ¹³C, ²H, or ¹⁸O) and then tracking the incorporation of these labels into the final natural product. boku.ac.at

The biosynthesis of the caged xanthone (B1684191) scaffold is proposed to originate from a combination of the shikimate and acetate (B1210297) pathways. tandfonline.comtandfonline.comcore.ac.uk This mixed pathway generates a benzophenone (B1666685) intermediate, which then undergoes prenylation and a key intramolecular Diels-Alder reaction to form the characteristic caged structure. tandfonline.comtandfonline.com

A typical isotopic labeling experiment to investigate the biosynthesis of this compound would involve:

Precursor Administration: Supplying a ¹³C-labeled precursor, such as [¹³C₆]-glucose, to the plant or a cell culture of Garcinia gaudichaudii. boku.ac.at The plant's metabolic machinery would then process the labeled glucose through primary metabolism (glycolysis, shikimate pathway, acetate-malonate pathway) to produce the building blocks for this compound.

Isolation and Analysis: After a period of incubation, this compound is extracted and purified.

Detection of Label Incorporation: The isolated compound is analyzed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HRMS can determine the extent of ¹³C incorporation by observing the increase in the molecular weight of this compound.

¹³C-NMR is particularly powerful as it can pinpoint the exact location of each incorporated ¹³C atom within the molecule's carbon skeleton. This provides direct evidence for the bond formations and rearrangements that occur during biosynthesis, allowing for the validation or revision of the proposed pathway. researchgate.net

Such experiments are crucial for confirming biosynthetic origins and understanding the enzymatic mechanisms involved in constructing complex molecular architectures like that of this compound. tandfonline.comnih.gov

Hyphenated Techniques for Comprehensive Mixture Analysis

This compound exists in the plant as part of a highly complex mixture of other structurally related xanthones, benzophenones, and biflavonoids. researchgate.netjntbgri.res.in Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing such intricate mixtures. tandfonline.com These techniques allow for the simultaneous separation, identification, and even quantification of multiple components in a single analytical run. capes.gov.br

The most powerful hyphenated technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS) , especially when using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). tandfonline.comnih.govshimadzu.com

LC-DAD-MS: Combining DAD and MS detectors provides complementary information. The DAD provides UV spectral data, while the MS provides molecular weight and fragmentation data, increasing the confidence of compound identification. researchgate.netnih.gov

UPLC-QTOF-MS: Ultra-Performance Liquid Chromatography (UPLC) offers faster separations and higher resolution than conventional HPLC. capes.gov.br When coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it enables the collection of highly accurate mass data for both precursor and fragment ions. This allows for the determination of elemental compositions and the confident identification of known and unknown compounds in the Garcinia extract. capes.gov.br The characteristic fragmentation patterns, such as the retro-Diels-Alder rearrangement observed in caged xanthones, serve as a diagnostic tool for identifying this class of compounds within the complex mixture. capes.gov.br

These comprehensive analyses are vital for phytochemical profiling, dereplication (the rapid identification of known compounds to avoid re-isolation), and discovering new natural products from Garcinia gaudichaudii. nih.govresearchgate.net

Future Research Directions and Emerging Opportunities for Gaudichaudiic Acid H

In-Depth Elucidation of Uncharacterized Biosynthetic Enzymes

The biosynthesis of PPAPs, including presumably gaudichaudiic acid H, involves a complex series of enzymatic reactions. The proposed biosynthetic assembly begins with the polyprenylation of a phloroglucinol (B13840) or benzophenone (B1666685) scaffold, catalyzed by aromatic prenyltransferases (PTs). researchgate.net This is followed by a cascade of cyclizations to form the characteristic bridged polycyclic structures. researchgate.netacs.org While the general pathway is hypothesized, the specific enzymes responsible for the intricate cyclizations and oxidative modifications that lead to the unique structure of this compound have not been characterized.

Future research should focus on identifying and functionally characterizing the complete enzymatic machinery involved in the biosynthesis of this compound in Garcinia gaudichaudii. This can be achieved through a combination of genome mining of the host organism, transcriptomic analysis to identify candidate enzyme-encoding genes, and subsequent heterologous expression and in vitro assays to confirm enzyme function. A deeper understanding of these enzymes will not only provide fundamental insights into natural product biosynthesis but also open avenues for the biocatalytic production of this compound and novel, structurally diverse analogues.

Development of Novel Synthetic Routes to Access Underexplored Analogues

The structural complexity of PPAPs has long posed a significant challenge to synthetic organic chemists. researchgate.net However, recent years have seen the development of innovative synthetic strategies for constructing the bicyclo[3.3.1]nonane core common to many PPAPs. researchgate.netnih.gov These strategies include asymmetric Claisen rearrangements, Dieckmann condensations, and gold(I)-catalyzed carbocyclizations. researchgate.netthieme-connect.comrsc.org

For this compound, the development of a total synthesis would be a landmark achievement. More importantly, establishing a flexible and efficient synthetic route would enable the systematic exploration of its structure-activity relationship (SAR). Future synthetic efforts should aim to create a library of analogues by modifying the peripheral functional groups and altering the stereochemistry of the polycyclic core. This would allow for a detailed investigation of the pharmacophore and could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Integrated Omics Approaches for Comprehensive Mechanism of Action Profiling

The precise mechanism of action for most PPAPs, including this compound, remains largely unknown. researchgate.net Modern "omics" technologies offer powerful tools to unravel the complex biological interactions of natural products. For instance, RNA-sequencing (RNA-seq) analysis of cells treated with a synthetic PPAP derivative, PPAP 23, revealed its impact on iron metabolism and membrane integrity in Staphylococcus aureus. nih.govunige.ch

Future investigations into the mechanism of action of this compound should employ a multi-omics approach, integrating transcriptomics, proteomics, and metabolomics. This would provide a global view of the cellular response to the compound, helping to identify the primary molecular targets and the downstream signaling pathways that are perturbed. Such an approach can reveal unexpected therapeutic applications and provide a rational basis for combination therapies.

Exploration of New Molecular Targets and Pathways for Biological Interventions

PPAPs have been shown to interact with a variety of molecular targets to exert their biological effects. For example, some Garcinia metabolites have been found to modulate the Akt/mTOR signaling pathway, which is crucial in cell growth and survival and is often dysregulated in cancer. rsc.orgnih.gov Other related compounds have been shown to inhibit enzymes such as fatty acid synthase and α-glucosidase. researchgate.net

A critical area of future research will be the identification of the specific molecular targets of this compound. Techniques such as affinity chromatography-mass spectrometry, where a derivative of the natural product is used to "pull down" its binding partners from cell lysates, can be employed. Furthermore, computational approaches like molecular docking can predict potential binding targets based on the three-dimensional structure of the compound. mdpi.commdpi.com Uncovering novel molecular targets for this compound could open up new therapeutic avenues for diseases with unmet clinical needs.

Q & A

Q. How should researchers statistically analyze dose-dependent and time-resolved data from this compound experiments to minimize Type I/II errors?

- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) for IC₅₀ calculations. Use mixed-effects models to account for inter-experimental variability. For time-series data, leverage longitudinal analysis frameworks (e.g., repeated-measures ANOVA) with Bonferroni corrections for multiple comparisons .

Data Contradiction and Validation

Q. What criteria should guide the selection of in vivo models to confirm bioactivity observed in vitro for this compound?

- Methodological Answer : Choose models with translational relevance to the hypothesized mechanism (e.g., zebrafish for neuroactivity, murine models for inflammation). Ensure pharmacokinetic compatibility (e.g., bioavailability, metabolic stability) via preliminary ADME assays. Include sham and positive control groups to isolate compound-specific effects .

Q. How can researchers differentiate artifacts (e.g., assay interference) from genuine bioactivity in high-throughput screens of this compound?

- Methodological Answer : Implement counter-screens:

- Test for fluorescence/quenching interference in luminescence/fluorescence-based assays.

- Validate hits in orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity).

- Rule out promiscuous inhibition via detergent-based assays (e.g., Triton X-114) .

Methodological Resources

Q. Which open-access databases or tools are recommended for annotating the biosynthetic pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.